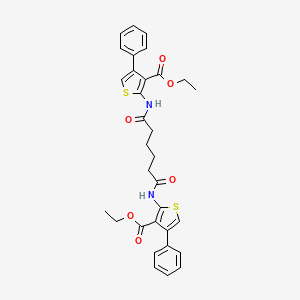![molecular formula C18H17N5O3S B11682101 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida es un complejo compuesto orgánico con la fórmula molecular C20H19N5O3S. Este compuesto es notable por su estructura única, que incluye un anillo de benzimidazol, un grupo nitrofenilo y una porción de acetohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida típicamente implica múltiples pasosEl paso final implica la condensación del intermedio con 3-nitrobenzaldehído en condiciones ácidas o básicas para formar la acetohidrazida deseada .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y la limitada demanda comercial. Los principios generales de la síntesis orgánica, como el mantenimiento de la pureza de la reacción y la optimización del rendimiento, se aplicarían.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en una amina.
Sustitución: El anillo de benzimidazol puede participar en reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Las reacciones de sustitución electrófila a menudo requieren condiciones ácidas y un electrófilo adecuado.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida se ha explorado para diversas aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto tiene potencial como una sonda bioquímica debido a su estructura única.
Medicina: Estudios preliminares sugieren que puede tener propiedades antimicrobianas o anticancerígenas.
Mecanismo De Acción
El mecanismo de acción para 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus grupos benzimidazol y nitrofenilo. Estas interacciones pueden modular vías biológicas, lo que lleva a los efectos observados .
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida
- 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida
Singularidad
Lo que diferencia a 2-[(1-etil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3-nitrofenil)metilideno]acetohidrazida es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para aplicaciones de investigación específicas .
Propiedades
Fórmula molecular |
C18H17N5O3S |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-2-22-16-9-4-3-8-15(16)20-18(22)27-12-17(24)21-19-11-13-6-5-7-14(10-13)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-11+ |
Clave InChI |
AHRCYIBVMWPNJH-YBFXNURJSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)
